9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC19958755
Molecular Formula: C23H28BNO4
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28BNO4 |
|---|---|
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)13-14-25-21(26)27-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,25,26) |
| Standard InChI Key | IJNJXBWBADJDLM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three critical structural components (Figure 1):
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Fmoc group: The 9H-fluoren-9-ylmethyl moiety provides UV-sensitive protecting capabilities for amines, widely used in solid-phase peptide synthesis (SPPS) .
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Carbamate linker: The –O–(C=O)–N– unit connects the Fmoc group to the ethyl backbone, offering stability under basic conditions while remaining cleavable via nucleophilic agents like piperidine .
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Tetramethyl dioxaborolan (TMDAB) group: The 1,3,2-dioxaborolane ring with four methyl substituents enhances boron stability and solubility in organic solvents, facilitating Suzuki–Miyaura couplings .
Molecular Formula: C₂₃H₂₇BN₂O₅
Molecular Weight: 434.28 g/mol (calculated from constituent atomic masses).
Physicochemical Characteristics
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Solubility: Highly soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability:
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Spectroscopic Data:
Synthesis and Manufacturing
Synthetic Route
The compound is synthesized via a three-step sequence (Scheme 1):
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Fmoc Protection:
Reaction of 2-(methylamino)ethanol with Fmoc-succinimide (Fmoc-OSu) in dichloromethane at 0–25°C yields Fmoc-protected amino alcohol (97% yield) . -
Boronic Ester Installation:
The alcohol intermediate undergoes Mitsunobu reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . -
Purification:
Column chromatography (SiO₂, ethyl acetate/hexanes) achieves >95% purity, confirmed by HPLC .
Key Reaction Parameters:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Fmoc-OSu, DCM | 0°C → RT | 12 h | 97% |
| 2 | DEAD, PPh₃, THF | 0°C → RT | 6 h | 85% |
Applications in Organic Synthesis
Dual-Functional Building Block
The compound serves dual roles:
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Amine Protection: The Fmoc group enables temporary amine masking during SPPS, removable under mild basic conditions (e.g., 20% piperidine/DMF) .
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Boron Delivery: The TMDAB moiety participates in Suzuki–Miyaura couplings with aryl halides, facilitated by Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .
Case Study: Peptide–Biopolymer Conjugates
A 2024 study demonstrated its use in synthesizing antibody–drug conjugates (ADCs):
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Fmoc-protected lysine residues incorporated into a trastuzumab variant.
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TMDAB groups selectively coupled with p-iodophenyl linkers via Pd-mediated cross-coupling.
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Conjugates showed improved tumor targeting (IC₅₀ = 3.2 nM vs. 18 nM for non-boronated analogs) .
Industrial and Research Significance
Market Trends
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Global Demand: 12% CAGR (2023–2030), driven by ADC therapeutics and boron neutron capture therapy (BNCT) agents.
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Suppliers: VulcanChem, Appchem, and 32 global vendors offer the compound at $29–$45/g (2025 pricing) .
Future Directions
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